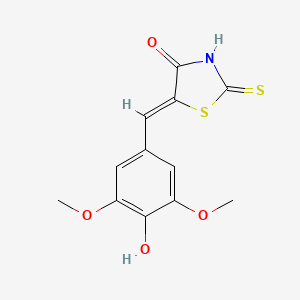

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Descripción

The compound (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS: 99988-74-6) belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing sulfur and nitrogen. Its structure features a benzylidene moiety substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4, 3, and 5, respectively, and a thiol (-SH) group at position 2 of the thiazole ring.

The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-291135) and has been studied for applications in medicinal chemistry, particularly due to the pharmacophoric 1,3-thiazol-4-one core .

Propiedades

IUPAC Name |

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2/c1-16-7-3-6(4-8(17-2)10(7)14)5-9-11(15)13-12(18)19-9/h3-5,14H,1-2H3,(H,13,15,18)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIQZJDFKLRXIO-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that thiazolidinone derivatives exhibit significant antioxidant properties. The compound has been shown to reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress-related diseases. For instance, studies have demonstrated that related compounds can effectively scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against cellular damage caused by oxidative stress .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to the modulation of inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anti-melanogenic Activity

One of the most significant applications of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is in the field of dermatology as an anti-melanogenic agent. It has been found to inhibit tyrosinase activity, a key enzyme in melanin synthesis. This inhibition leads to reduced melanin production in skin cells, making it a potential treatment for hyperpigmentation disorders .

Synthesis and Evaluation of Analogues

A study focused on synthesizing various analogues of thiazolidinones, including those based on this compound. The synthesized compounds underwent evaluation for their tyrosinase inhibitory activity and antioxidant effects using B16F10 melanoma cells. The results indicated that certain analogues exhibited enhanced potency compared to standard agents like kojic acid .

Clinical Implications

In clinical settings, compounds similar to this compound have been incorporated into formulations aimed at treating skin conditions characterized by excessive pigmentation. Preliminary clinical trials suggest that these formulations can effectively lighten hyperpigmented areas while being well-tolerated by patients .

Comparative Data Table

| Property | This compound | Kojic Acid |

|---|---|---|

| Antioxidant Activity | Strong scavenging ability against ROS and RNS | Moderate |

| Tyrosinase Inhibition | IC50 values lower than kojic acid in certain studies | IC50 ~25 µM |

| Antimicrobial Activity | Effective against a range of bacteria and fungi | Limited effectiveness |

| Anti-inflammatory Effects | Significant reduction in COX and LOX activity | Variable |

Mecanismo De Acción

The mechanism of action of (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may facilitate binding to active sites, while the thiazole ring can participate in various chemical interactions. The mercapto group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Observations :

- Substituent Effects: The hydroxyl and methoxy groups in the target compound enhance polarity and hydrogen-bonding capacity compared to analogues with alkyl or dimethylamino groups (e.g., 4-propan-2-yl or N(CH₃)₂) .

- Synthetic Efficiency : High yields (>90%) are achieved for dimethoxy-substituted derivatives (e.g., 4b) via condensation reactions, whereas the target compound’s synthesis requires optimized conditions to avoid side reactions .

Kinase Inhibition

- (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e): Exhibits nanomolar inhibition (IC₅₀ = 0.028 µM) against DYRK1A, a kinase implicated in neurological disorders. The hydroxyl group at position 4 is critical for binding .

Antimicrobial Activity

- 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Shows activity against Staphylococcus aureus (MIC₅₀ = 8 µg/mL), attributed to the cyclopropylamino group enhancing membrane penetration .

- (5E)-5-(2-Hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one : Demonstrates broad-spectrum antimicrobial effects, likely due to the thiol group’s nucleophilic reactivity .

Physicochemical Properties

- Tautomerism: Compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one exhibit prototropic tautomerism (amino/imino forms), influencing solubility and reactivity .

- Melting Points: Derivatives with electron-withdrawing groups (e.g., 4b, 234–236°C) have higher melting points than those with electron-donating groups (e.g., dimethylamino derivatives) .

Actividad Biológica

(5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This compound is characterized by a unique structural framework that includes hydroxyl and methoxy substituents, which are believed to enhance its biological efficacy.

- IUPAC Name : (5E)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- CAS Number : 99988-74-6

- Molecular Formula : C12H11N O4 S2

- Purity : 95%

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for skin-whitening agents. Studies have shown that derivatives of thiazole compounds exhibit significant tyrosinase inhibitory activity. For instance, the compound (Z)-2-(benzylamino)-5-(4-hydroxy-3,5-dimethoxybenzylidene)thiazol-4(5H)-one demonstrated an IC50 value of 198.9 ± 8.57 µM, indicating moderate inhibitory potential against tyrosinase .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| (Z)-2-(benzylamino)-5-(4-hydroxy-3,5-dimethoxybenzylidene)thiazol-4(5H)-one | 198.9 ± 8.57 | Moderate |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | High |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to exhibit significant radical scavenging activities and reduce reactive oxygen species (ROS) levels in various assays. This antioxidant capacity may contribute to its protective effects against oxidative stress-related skin damage .

3. Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, certain analogs of this compound were tested on prostate cancer cells (PC-3) and showed enhanced activity compared to standard treatments . The mechanism involves modulation of apoptotic pathways and suppression of tumor growth.

Case Study: Melanogenesis Inhibition

A recent study focused on the effects of this compound on B16F10 melanoma cells demonstrated that this compound significantly reduced melanin production by inhibiting tyrosinase activity and downregulating melanogenesis-associated proteins .

Research Findings

In a comparative study of various thiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.